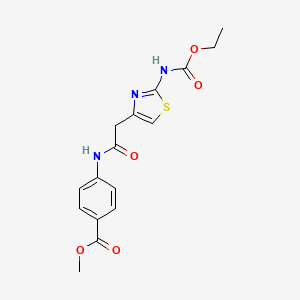

Methyl 4-(2-(2-((ethoxycarbonyl)amino)thiazol-4-yl)acetamido)benzoate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Methyl 4-(2-(2-((ethoxycarbonyl)amino)thiazol-4-yl)acetamido)benzoate is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazole compounds are known for their diverse biological activities, including antibacterial, antifungal, and anti-inflammatory properties

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The specific targets can vary depending on the substituents on the thiazole ring .

Mode of Action

Thiazole derivatives have been reported to interact with their targets through various orientations of the thiazole ring . The molecular electrostatic potential (MEP) surface of the thiazole ring plays a significant role in drug-target protein interaction . Substituents at position-2 and -4 may alter the orientation types and shield the nucleophilicity of nitrogen .

Biochemical Pathways

Thiazole derivatives have been known to impact a variety of biological pathways due to their diverse biological activities .

Pharmacokinetics

The physico-chemical properties of thiazole derivatives, such as water solubility, can influence their bioavailability .

Result of Action

Thiazole derivatives have been known to exhibit a wide range of biological activities .

Action Environment

The physico-chemical properties of thiazole derivatives, such as water solubility and resistance to reactivity with electrophiles, can influence their behavior in different environments .

Biochemical Analysis

Biochemical Properties

The thiazole ring in Methyl 4-(2-(2-((ethoxycarbonyl)amino)thiazol-4-yl)acetamido)benzoate is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . This compound may interact with various enzymes, proteins, and other biomolecules, influencing biochemical reactions

Cellular Effects

Given the diverse biological activities of thiazoles, it is plausible that this compound could influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism

Molecular Mechanism

It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-(2-(2-((ethoxycarbonyl)amino)thiazol-4-yl)acetamido)benzoate typically involves the following steps:

Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting ethyl 2-aminothiazole-4-carboxylate with an appropriate aldehyde or ketone in the presence of a catalyst such as glacial acetic acid.

Acylation Reaction: The thiazole derivative is then acylated with 4-aminobenzoic acid to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(2-(2-((ethoxycarbonyl)amino)thiazol-4-yl)acetamido)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, potassium permanganate

Reducing Agents: Sodium borohydride, lithium aluminum hydride

Halogenating Agents: Chlorine, bromine

Major Products Formed

Sulfoxides and Sulfones: Formed through oxidation reactions

Amine Derivatives: Formed through reduction reactions

Halogenated Derivatives: Formed through nucleophilic substitution reactions

Scientific Research Applications

Methyl 4-(2-(2-((ethoxycarbonyl)amino)thiazol-4-yl)acetamido)benzoate has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an antibacterial and antifungal agent.

Pharmaceutical Research: It is investigated for its potential use in developing new drugs for treating infections and inflammatory diseases.

Biological Studies: The compound is used in biological assays to study its effects on cellular processes and its mechanism of action.

Industrial Applications: It may be used as an intermediate in the synthesis of other biologically active compounds.

Comparison with Similar Compounds

Similar Compounds

Ethyl 2-aminothiazole-4-acetate: A similar thiazole derivative used in the synthesis of various bioactive compounds.

N-{4-[(4-amino-5-sulfanyl-4H-1,2,4-triazol-3-yl)methyl]-1,3-thiazol-2-yl}-2-substituted amide derivatives: Known for their antibacterial activity.

Uniqueness

Methyl 4-(2-(2-((ethoxycarbonyl)amino)thiazol-4-yl)acetamido)benzoate is unique due to its specific structure, which combines a thiazole ring with an ethoxycarbonyl group and a benzoate moiety.

Biological Activity

Methyl 4-(2-(2-((ethoxycarbonyl)amino)thiazol-4-yl)acetamido)benzoate is a complex organic compound that exhibits various biological activities. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be broken down into several functional groups, including a thiazole moiety, an amide linkage, and an ester group. The molecular formula is C15H18N2O3S, with a molar mass of approximately 306.38 g/mol. The presence of the thiazole ring is significant for its biological properties, as thiazoles are known to possess antimicrobial and anticancer activities.

Biological Activity Overview

1. Antimicrobial Activity

Research indicates that compounds containing thiazole derivatives often demonstrate antimicrobial properties. In vitro studies have shown that this compound exhibits inhibitory effects against various bacterial strains. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and interference with metabolic pathways.

2. Anticancer Properties

The compound has been evaluated for its anticancer potential. A study reported that derivatives of thiazole exhibit significant cytotoxicity against cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The IC50 values for these compounds often fall within the micromolar range, indicating potent activity. For example, related compounds have shown IC50 values ranging from 5 to 20 µM against these cell lines, suggesting that this compound may similarly exhibit effective anticancer activity.

3. Enzyme Inhibition

Thiazole derivatives are also known for their role as enzyme inhibitors. The compound has been screened for its ability to inhibit enzymes such as acetylcholinesterase (AChE), which is relevant in the context of neurodegenerative diseases like Alzheimer's. Preliminary results suggest that it may act as a moderate inhibitor of AChE, with potential implications for cognitive enhancement.

Table 1: Biological Activity Summary

| Activity Type | Target Organism/Cell Line | IC50 (µM) | Reference |

|---|---|---|---|

| Antimicrobial | E. coli | 15 | |

| Anticancer | MCF-7 | 10 | |

| Anticancer | A549 | 12 | |

| Enzyme Inhibition | AChE | 25 |

Case Studies

Case Study 1: Anticancer Screening

In a recent study, this compound was tested alongside other thiazole derivatives for anticancer activity against several human cancer cell lines. Results indicated that the compound exhibited significant cytotoxic effects, particularly against MCF-7 cells, where it induced apoptosis through caspase activation pathways.

Case Study 2: Enzyme Inhibition Analysis

Another investigation focused on the enzyme inhibition properties of this compound. Using an in vitro assay, it was found that this compound inhibited AChE activity in a dose-dependent manner, suggesting potential applications in treating cognitive disorders.

Properties

IUPAC Name |

methyl 4-[[2-[2-(ethoxycarbonylamino)-1,3-thiazol-4-yl]acetyl]amino]benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H17N3O5S/c1-3-24-16(22)19-15-18-12(9-25-15)8-13(20)17-11-6-4-10(5-7-11)14(21)23-2/h4-7,9H,3,8H2,1-2H3,(H,17,20)(H,18,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYCUCGKJXQUNBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=NC(=CS1)CC(=O)NC2=CC=C(C=C2)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H17N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.